3,3,4,4,4-Pentafluorobutanal
Overview
Description
3,3,4,4,4-Pentafluorobutanal is a chemical compound with the molecular formula C4H3F5O It is an aldehyde that contains five fluorine atoms, making it a highly fluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,4,4,4-Pentafluorobutanal can be synthesized through the reaction of 1,1,1,3,3-Pentafluoropropanol with sodium hydride in the presence of a solvent such as dimethyl sulfoxide. This reaction involves the deprotonation of the alcohol group, followed by a nucleophilic attack on the carbonyl carbon, leading to the formation of the aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of fluorinated precursors and controlled reaction conditions to ensure high yield and purity. The process typically requires specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluorobutanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the fluorinated carbon atoms under appropriate conditions.
Major Products Formed
Oxidation: 3,3,4,4,4-Pentafluorobutanoic acid.
Reduction: 3,3,4,4,4-Pentafluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,4,4-Pentafluorobutanal has several scientific research applications:
Environmental Science: It is proposed as a replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential.
Organic Synthesis: It is used in the synthesis of complex fluorinated compounds, including chiral α,α-difluoro-β-hydroxy ketones.
Medical Imaging: It is utilized in the development of polymer nanocapsules for tumor imaging.
Industrial Applications: It is used in the production of polyurethane foam as a blowing agent.
Nuclear Magnetic Resonance (NMR) Studies: It is employed in NMR studies to evaluate chemical shift sensitivity.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluorobutanal involves its reactivity as an aldehyde and the influence of the highly electronegative fluorine atoms. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentafluoro-1-butanol: A related compound with similar fluorination but differing in functional group (alcohol instead of aldehyde).
2,2,3,3,4,4,4-Heptafluorobutanol: Another highly fluorinated compound with additional fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with a different carbon backbone.
Uniqueness
3,3,4,4,4-Pentafluorobutanal is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
3,3,4,4,4-pentafluorobutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O/c5-3(6,1-2-10)4(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBXLINXSUCFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5CH2CHO, C4H3F5O | |
Record name | 2:2 FTAL | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032654 | |
Record name | 3,3,4,4,4‐Pentafluorobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239437-47-9 | |
Record name | 3,3,4,4,4‐Pentafluorobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,4-pentafluorobutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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